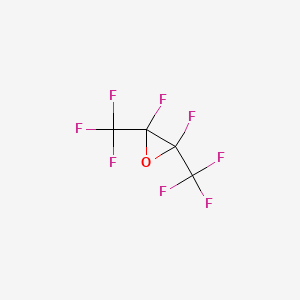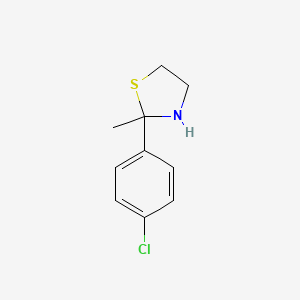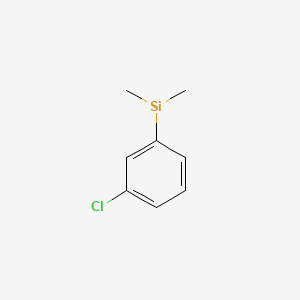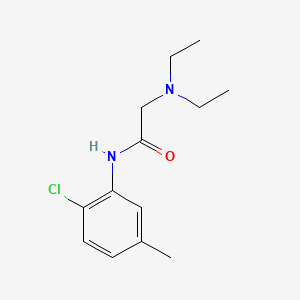
1,3-Dimethyl-1,3-diphenylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1,3-diphenylcyclobutane is an organic compound with the molecular formula C18H20. It is a cyclobutane derivative where two methyl groups and two phenyl groups are attached to the cyclobutane ring.
Preparation Methods
1,3-Dimethyl-1,3-diphenylcyclobutane can be synthesized through several methods. One common synthetic route involves the phase transfer catalysis of simple 1,3-diols. The key steps include a phase transfer catalyzed ring closure and the transformation of a carboxyl group to a methyl group . Another method involves reacting olefins or cyclo-olefins with this compound in the presence of an alkylation catalyst such as aluminum chloride or boron trifluoride .
Chemical Reactions Analysis
1,3-Dimethyl-1,3-diphenylcyclobutane undergoes various chemical reactions, including:
Ring-opening reactions: These occur when treated with halogens, hydrogen halides, lithium aluminum hydride, sodium hydroxide, or sulfuric acid.
Substitution reactions: Common reagents include halogens and hydrogen halides, which can lead to the scission of silicon-phenyl bonds.
Reduction reactions: Using reagents like lithium aluminum hydride, the compound can be reduced to form different products.
Scientific Research Applications
1,3-Dimethyl-1,3-diphenylcyclobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,3-diphenylcyclobutane involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. These reactions are influenced by the presence of specific reagents and conditions, which determine the pathways and products formed .
Comparison with Similar Compounds
1,3-Dimethyl-1,3-diphenylcyclobutane can be compared with other cyclobutane derivatives such as:
1,1,3,3-Tetraphenylcyclobutane: This compound has four phenyl groups attached to the cyclobutane ring, making it more sterically hindered compared to this compound.
1,1-Dimethyl-3,3-diphenyl-1,3-disilacyclobutane: This compound contains silicon atoms in the cyclobutane ring, which affects its reactivity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
597-28-4 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(1,3-dimethyl-3-phenylcyclobutyl)benzene |
InChI |
InChI=1S/C18H20/c1-17(15-9-5-3-6-10-15)13-18(2,14-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
IJDZVMXWFFONIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


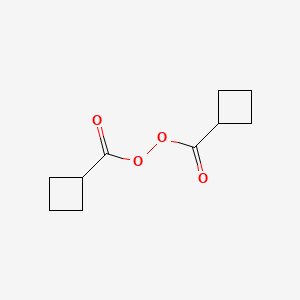
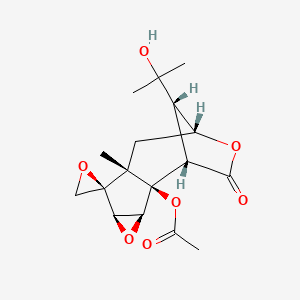
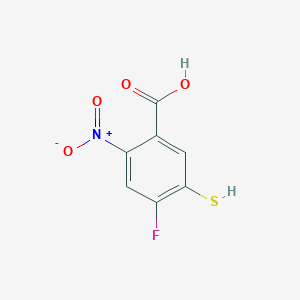
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

